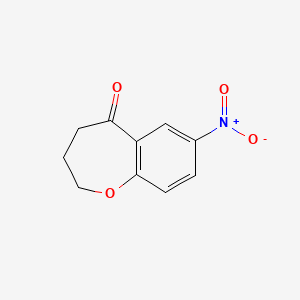
Nitrobenzooxipenone
描述
Nitrobenzooxipenone (NBX) is a synthetic compound with a molecular formula of C13H7NO4. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. NBX is widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe for studying biological processes.
作用机制
Nitrobenzooxipenone functions as a fluorescent probe by binding to specific biomolecules and emitting light when excited by a specific wavelength of light. The mechanism of action of Nitrobenzooxipenone is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to an acceptor molecule.
Biochemical and Physiological Effects:
Nitrobenzooxipenone has been shown to have a low toxicity profile and does not cause significant cellular damage. It has been used in a variety of cell types, including mammalian cells, yeast, and bacteria. Nitrobenzooxipenone has been shown to have a high affinity for certain proteins and has been used to study protein-protein interactions and enzyme activity.
实验室实验的优点和局限性
One of the main advantages of Nitrobenzooxipenone is its ability to act as a fluorescent probe for studying biological processes. It is also relatively easy to synthesize and purify, making it accessible for use in a variety of research settings. However, one limitation of Nitrobenzooxipenone is that it is not suitable for use in vivo due to its low solubility in water.
未来方向
There are several future directions for research involving Nitrobenzooxipenone. One area of interest is the development of new fluorescent probes based on the structure of Nitrobenzooxipenone. Researchers are also exploring the use of Nitrobenzooxipenone for studying the localization and trafficking of proteins within cells. Additionally, there is interest in using Nitrobenzooxipenone for studying the dynamics of protein-protein interactions and enzyme activity in real-time. Overall, the unique properties of Nitrobenzooxipenone make it a valuable tool for studying biological processes in the laboratory.
科学研究应用
Nitrobenzooxipenone is commonly used in scientific research as a fluorescent probe for studying biological processes. It has been used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. Nitrobenzooxipenone has also been used to study the localization and trafficking of proteins within cells.
属性
IUPAC Name |
7-nitro-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9-2-1-5-15-10-4-3-7(11(13)14)6-8(9)10/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJDDRWAVYLBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925832 | |
| Record name | 7-Nitro-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrobenzooxipenone | |
CAS RN |
127283-63-0 | |
| Record name | 7-Nitro-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

